REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:9](=[O:10])[CH2:8][CH2:7][CH2:6][C:5]2[CH:11]=[CH:12][C:13]([N+:15]([O-])=O)=[CH:14][C:4]1=2)[CH3:2].O.NN>CCO.[Pd]>[NH2:15][C:13]1[CH:12]=[CH:11][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:10])[N:3]([CH2:1][CH3:2])[C:4]=2[CH:14]=1 |f:1.2|
|
Name
|
1-ethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=C(CCCC1=O)C=CC(=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
155 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
repeatedly evaporated from toluene
|
Type
|
CUSTOM
|
Details
|
to remove residual hydrazine
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(C(CCC2)=O)CC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 805 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |